![molecular formula C16H16ClN5O3 B3953011 N~6~-(2-chlorophenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine](/img/structure/B3953011.png)
N~6~-(2-chlorophenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine
Overview
Description
N~6~-(2-chlorophenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine, also known as DiIC18(7), is a fluorescent dye that has been widely used in scientific research. This compound belongs to the family of benzoxadiazole dyes and is commonly used to label cell membranes, lipid droplets, and other biological structures.
Mechanism of Action
The mechanism of action of N~6~-(2-chlorophenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine(7) involves its ability to insert into the lipid bilayer of cell membranes. This compound has a long hydrophobic tail that allows it to interact with the hydrophobic core of the membrane. Once inserted, this compound(7) emits fluorescence, which can be detected using fluorescence microscopy.
Biochemical and Physiological Effects:
This compound(7) has been shown to have minimal biochemical and physiological effects on cells. This compound is non-toxic and does not affect cell viability or function. However, it is important to note that the concentration and duration of exposure to this compound(7) can affect its labeling efficiency and specificity.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~6~-(2-chlorophenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine(7) in lab experiments is its high fluorescence intensity and photostability. This compound can be used for long-term imaging experiments without significant photobleaching. However, one limitation of using this compound(7) is its relatively low specificity for cell membranes. This compound can also label other structures in cells, such as lipid droplets, which may interfere with the interpretation of results.
Future Directions
There are several future directions for the use of N~6~-(2-chlorophenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine(7) in scientific research. One potential application is in the study of lipid metabolism and lipid droplet dynamics in cells. This compound can also be used to study the structure and function of other organelles in cells, such as mitochondria. Additionally, the development of new fluorescent dyes with improved specificity and sensitivity for cell membranes and other biological structures is an ongoing area of research.
Scientific Research Applications
N~6~-(2-chlorophenyl)-N~4~,N~4~-diethyl-7-nitro-2,1,3-benzoxadiazole-4,6-diamine(7) has been widely used in scientific research for various applications. One of the most common uses of this compound is in the labeling of cell membranes. Due to its fluorescent properties, this compound(7) can be used to visualize cell membranes and study their structure and function. This compound has also been used to label lipid droplets, mitochondria, and other organelles in cells.
properties
IUPAC Name |
5-N-(2-chlorophenyl)-7-N,7-N-diethyl-4-nitro-2,1,3-benzoxadiazole-5,7-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3/c1-3-21(4-2)13-9-12(18-11-8-6-5-7-10(11)17)16(22(23)24)15-14(13)19-25-20-15/h5-9,18H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSFOJRGIRHXGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C2=NON=C12)[N+](=O)[O-])NC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.